1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-

Übersicht

Beschreibung

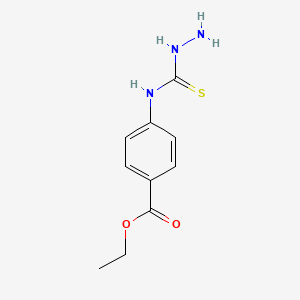

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1,2,3-Triazole derivatives, including the specific compound , have been synthesized through various methods, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is part of the click chemistry paradigm. These compounds are valued for their stability and reactivity, offering a platform for developing new chemical entities with potential pharmacological applications. The CuAAC method, in particular, is highlighted for its efficiency in synthesizing triazole derivatives under eco-friendly conditions, promoting sustainability in chemical synthesis (De Souza et al., 2019).

Biological Activities

The triazole core structure, including variations such as the one described, is known for a wide range of biological activities. Research has demonstrated the potential of triazole derivatives as antimicrobial, antitumor, antiviral, and anti-inflammatory agents. These activities make them significant in the search for new therapeutic agents. Notably, the triazole ring's ability to mimic various functional groups allows for the exploration of novel pharmacophores with enhanced biological activities (Sahu et al., 2020).

Material Science Applications

Beyond their biological importance, triazole derivatives, including the 5-methyl-1-(4-pyridinyl) variant, find applications in material science, such as corrosion inhibitors for metal surfaces and components in proton-conducting polymeric membranes for fuel cells. Their stability and ability to engage in various interactions make them suitable for enhancing the properties of materials in aggressive media and high-temperature applications, offering pathways to develop more durable and efficient materials (Hrimla et al., 2021).

Wirkmechanismus

Mode of Action

Triazole compounds are known to interact with their targets via hydrogen bonding . They can promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .

Biochemical Pathways

Some triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

, some triazole compounds have shown to inhibit growth in non-small cell lung cancer cell lines and different cell lines of Leukemia. This suggests that the compound may have potential antitumor effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biochemische Analyse

Biochemical Properties

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of the PXR receptor, acting as a potent and selective inverse agonist and antagonist . This interaction provides insights into the design of receptor-specific drugs and highlights the compound’s potential in therapeutic applications.

Cellular Effects

The effects of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can affect proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property is particularly relevant in the context of energy metabolism and cellular respiration.

Molecular Mechanism

At the molecular level, 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to modulate the PXR receptor is a key aspect of its molecular mechanism, providing a basis for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable, with a half-life of approximately 19.202 days under standard laboratory conditions . This stability allows for prolonged observation of its effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating receptor activity and influencing cellular metabolism. At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects .

Metabolic Pathways

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in modulating the PXR receptor highlights its involvement in metabolic regulation and its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-methyl-1-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-8(9(14)15)11-12-13(6)7-2-4-10-5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZVLKILZILBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220550 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70292-16-9 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070292169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)